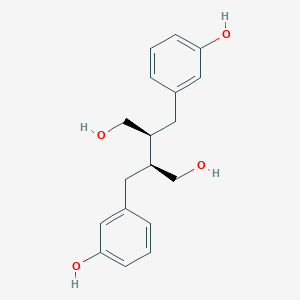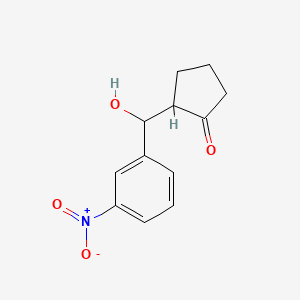
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- involves multiple steps, starting from the basic benzoxazolinone structure. The process typically includes:
Formation of Benzoxazolinone Core: This step involves the cyclization of o-aminophenol with carbonyl compounds under acidic or basic conditions.
Methylation: Introduction of the methyl group at the 3-position is achieved using methylating agents such as methyl iodide in the presence of a base.
Acetylation: The acetyl group is introduced at the 6-position using acetyl chloride or acetic anhydride.
Piperazine Derivative Addition: The final step involves the reaction of the acetylated benzoxazolinone with 4-(alpha,alpha,alpha-trifluoro-m-tolyl)piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoxazolinone: The parent compound with a simpler structure.
3-Methyl-2-benzoxazolinone: A methylated derivative with different properties.
6-Acetyl-2-benzoxazolinone: An acetylated derivative with unique reactivity.
Uniqueness
2-Benzoxazolinone, 3-methyl-6-((4-(alpha,alpha,alpha-trifluoro-m-tolyl)-4-piperazinyl)acetyl)- stands out due to its complex structure, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
82608-05-7 |
|---|---|
Formule moléculaire |
C21H20F3N3O3 |
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
3-methyl-6-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C21H20F3N3O3/c1-25-17-6-5-14(11-19(17)30-20(25)29)18(28)13-26-7-9-27(10-8-26)16-4-2-3-15(12-16)21(22,23)24/h2-6,11-12H,7-10,13H2,1H3 |
Clé InChI |
XERIIBQQYDXGKO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
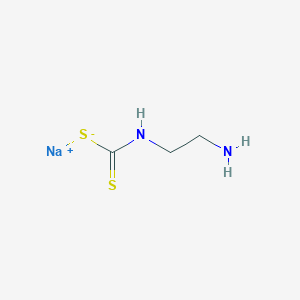
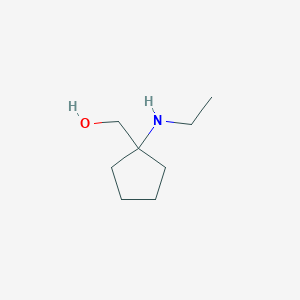
![[(8S,10S,13S,14S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B13403202.png)
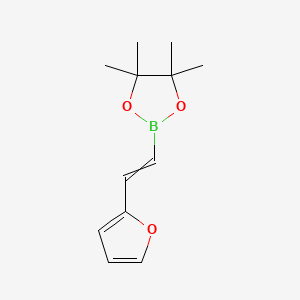


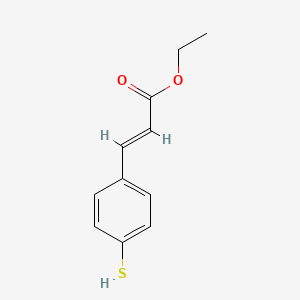
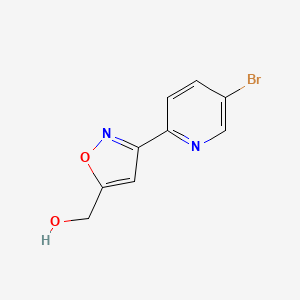
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)
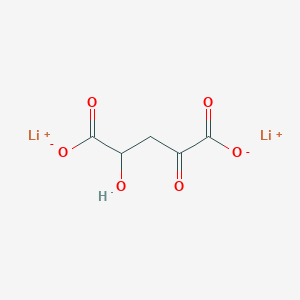
![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
